Cas no 2227751-31-5 (rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a cyclobutylmethyl substituent and a hydroxyl group at the 3- and 4-positions, respectively. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection in synthetic applications. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. Its stereochemical complexity and functional group diversity make it valuable for asymmetric synthesis and medicinal chemistry research. The Boc group ensures compatibility with a wide range of reaction conditions, while the hydroxyl group offers further derivatization potential. High purity and well-defined stereochemistry are critical for reproducible results in advanced synthetic workflows.
rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate structure
2227751-31-5 structure
Product Name:rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate
CAS No:2227751-31-5
MF:C14H25NO3
MW:255.353204488754
CID:5885805
PubChem ID:165588385
Update Time:2025-06-07

rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate
    • 2227751-31-5
    • EN300-1625252
    • Inchi: 1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-11(12(16)9-15)7-10-5-4-6-10/h10-12,16H,4-9H2,1-3H3/t11-,12-/m1/s1
    • InChI Key: CMRYXVXGYNBTTD-VXGBXAGGSA-N
    • SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1CC1CCC1

Computed Properties

  • Exact Mass: 255.18344366g/mol
  • Monoisotopic Mass: 255.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.8Ų

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Additional information on rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate

rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 2227751-31-5): A Comprehensive Overview

rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 2227751-31-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a tert-butyl ester of a (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine derivative, characterized by its unique structural features and potential biological activities. The compound's chiral centers and functional groups make it a valuable candidate for various applications, including the development of novel therapeutic agents and the synthesis of complex organic molecules.

The (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine moiety is particularly noteworthy due to its ability to form stable and bioactive conformations. The cyclobutylmethyl group introduces additional steric hindrance and hydrophobicity, which can influence the compound's pharmacokinetic properties and receptor interactions. The hydroxyl group at the 4-position adds polarity and can participate in hydrogen bonding, further enhancing the compound's biological activity.

Recent studies have highlighted the potential of rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory and neuroprotective effects. These properties are attributed to its ability to modulate specific signaling pathways involved in inflammation and neurodegeneration.

In a study conducted by a team of researchers at the University of California, it was demonstrated that rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Furthermore, preclinical studies have explored the neuroprotective effects of rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate in models of neurodegenerative disorders. Results from these studies indicate that the compound can reduce oxidative stress and prevent neuronal cell death, making it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate involves several key steps, including the formation of the pyrrolidine ring and the introduction of the cyclobutylmethyl group. One common approach is to start with a suitable amino acid derivative and undergo a series of reactions such as reductive amination, cyclization, and esterification. The chiral centers are typically introduced using asymmetric synthesis techniques or chiral catalysts to ensure high enantiomeric purity.

The physical properties of rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate include its solubility in organic solvents such as dichloromethane and ethanol. The compound is stable under standard laboratory conditions but should be stored away from strong acids or bases to prevent degradation. Its melting point and boiling point are not readily available due to its complex structure and limited commercial availability.

In terms of safety, rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate should be handled with care in a well-ventilated area to avoid inhalation or skin contact. Appropriate personal protective equipment (PPE) such as gloves and goggles should be worn during handling. While no specific toxicity data is available for this compound, it is advisable to follow general guidelines for handling organic compounds in a laboratory setting.

The future prospects for rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical applications. Additionally, efforts are being made to develop more efficient synthetic routes to increase its availability for large-scale production.

In conclusion, rac-tert-butyl (3R,4S)-3-(cyclobutylmethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS No. 2227751-31-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.

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